2,3-Dibromo-6-methylpyridine

Vue d'ensemble

Description

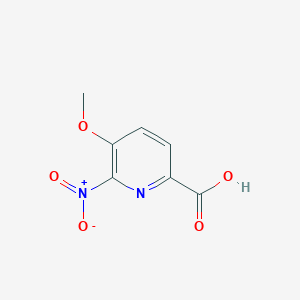

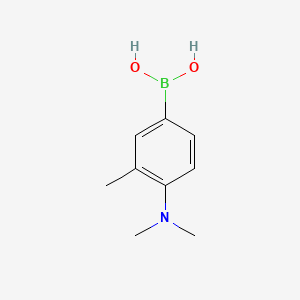

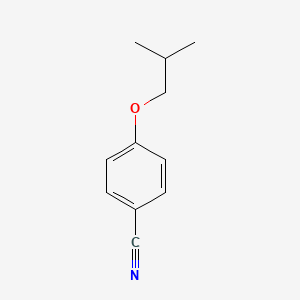

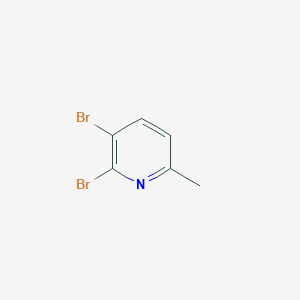

“2,3-Dibromo-6-methylpyridine” is a chemical compound with the molecular formula C6H5Br2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been a subject of research in various studies . For instance, one study reported an optimized strategy for the synthesis of pyridinylimidazole-type p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine . Another study discussed the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to obtain 3-nitropyridine .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with two bromine atoms and one methyl group attached to it . The molecular weight of this compound is 250.92 g/mol .

Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and can involve various other compounds. For example, one study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . Another study discussed the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent .

Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 250.92 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the retrieved sources.

Applications De Recherche Scientifique

Synthesis of Heteroaromatic Compounds

2,3-Dibromo-6-methylpyridine has been utilized in the synthesis of various heteroaromatic compounds. For instance, it has been involved in the formation of ketene dithioacetals, a class of organic compounds that have potential applications in pharmaceutical and material science research. This process involves the reaction of this compound with other chemicals to yield compounds like 2-(2-pyridylmethylene)dithiolane (Goodwin, Kwok, & Wakefield, 1990).

Photochemical Studies

The compound has also been a subject in photochemical studies. Research on the ultraviolet irradiation of this compound and related compounds has led to the formation of photodimers, which are molecules formed by the joining of two identical molecules in a chemical reaction triggered by light. These studies contribute to our understanding of molecular behavior under different conditions and can be beneficial in fields like material science and photochemistry (Taylor & Kan, 1963).

Coordination Chemistry and Catalysis

Additionally, derivatives of this compound have been used in coordination chemistry and catalysis. These compounds have been used to create complex structures with metals, leading to applications in various chemical reactions. Such structures are essential in understanding reaction mechanisms and developing new catalytic processes, which can be crucial in industrial chemistry and materials development (Halcrow, 2005).

Electrochemical Research

In electrochemical research, this compound has been studied for its potential in the synthesis of polymers. These polymers are then evaluated for their electrical conductivity, indicating the compound’s potential in developing new materials for electronic applications (Maruyama, Zhou, Kubota, & Yamamoto, 1992).

Applications in Organic Chemistry

This compound has significant relevance in organic chemistry, particularly in the synthesis of various organic compounds. It serves as an important intermediate in creating diverse chemical structures. For example, its use in the synthesis of bipyridines and terpyridines has been explored, contributing to the development of new molecules with potential applications in pharmaceuticals and materials science. Research in this area focuses on optimizing reaction conditions and understanding the properties of the resulting compounds (Oliveira et al., 2012).

Safety and Hazards

The safety data sheet for a similar compound, “2,5-Dibromo-3-methylpyridine”, indicates that it is toxic if swallowed, causes skin irritation, and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash skin thoroughly after handling, to use only outdoors or in a well-ventilated area, and to wear protective gloves/eye protection/face protection .

Mécanisme D'action

, also known as Pyridine, 2,3-dibromo-6-methyl- or 2,3-Dibromo-6-methylpyridine , is a brominated derivative of picoline, which is a methyl-substituted pyridine . Pyridine and its derivatives are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

The bromine atoms in 2,3-Dibromo-6-picoline could potentially undergo nucleophilic substitution reactions, making this compound a useful intermediate in organic synthesis . The presence of the pyridine ring could also allow this compound to participate in various other chemical reactions, such as metal coordination or acid-base reactions .

The exact targets, mode of action, and biochemical pathways affected by 2,3-Dibromo-6-picoline would depend on the specific context in which it is used, such as the other compounds present and the conditions of the reaction .

Like other small organic molecules, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of functional groups that can undergo metabolic transformations .

The molecular and cellular effects of 2,3-Dibromo-6-picoline would also depend on the specific context.

Environmental factors, such as temperature, pH, and the presence of other chemicals, could influence the reactivity and stability of 2,3-Dibromo-6-picoline .

Propriétés

IUPAC Name |

2,3-dibromo-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N/c1-4-2-3-5(7)6(8)9-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAADMGNHFDPOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624278 | |

| Record name | 2,3-Dibromo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261373-04-0 | |

| Record name | 2,3-Dibromo-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.